molecular formula C24H21N3O2 B2839180 2-amino-3-(4-methylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide CAS No. 898433-65-3

2-amino-3-(4-methylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide

Cat. No.: B2839180
CAS No.: 898433-65-3
M. Wt: 383.451
InChI Key: CHVLLMDQWOQUJD-UHFFFAOYSA-N
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Description

2-amino-3-(4-methylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide (CAS 898433-65-3) is a synthetic indolizine derivative supplied for research and development purposes. With a molecular formula of C₂₄H₂₁N₃O₂ and a molecular weight of 383.44 g/mol, this compound is a part of the heterocyclic chemical space that is of significant interest in medicinal chemistry . The indolizine core is a privileged structure in drug discovery, and its derivatives are known to exhibit a wide range of biological properties . This specific compound features a 1-carboxamide group linked to a 3-methylphenyl ring and a 4-methylbenzoyl moiety at the 3-position of the indolizine scaffold. Structural analogs based on the indolizine framework, particularly those with benzoyl substitutions, have been investigated for various biological activities. Research on similar compounds has indicated potential in areas such as anticancer applications, with some analogs demonstrating potent activity against specific cancer cell lines . Furthermore, recent patent literature highlights that certain pentasubstituted indolizine compounds show promising activity against Mycobacterium tuberculosis , including multi-drug resistant strains, suggesting the structural class's relevance in developing novel antitubercular agents . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. Researchers can utilize this compound as a standard for analytical method development, a building block for further chemical synthesis, or a candidate for in vitro biological screening.

Properties

IUPAC Name

2-amino-3-(4-methylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-15-9-11-17(12-10-15)23(28)22-21(25)20(19-8-3-4-13-27(19)22)24(29)26-18-7-5-6-16(2)14-18/h3-14H,25H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVLLMDQWOQUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC(=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: The 4-methylbenzoyl group in the target compound provides moderate lipophilicity compared to the 4-ethyl (more lipophilic, ) or 3-nitro (electron-deficient, ) analogs.

Molecular Weight Trends :

  • The target compound has the lowest molecular weight (371.43 g/mol), making it more favorable for drug-likeness criteria (e.g., Lipinski’s rules) compared to bulkier analogs like the nitro-substituted derivative (428.44 g/mol, ).

Electronic and Steric Considerations :

  • Methoxy and nitro groups introduce polarity or electron-withdrawing effects, which may influence solubility or reactivity .
  • Ethyl substituents (e.g., in ) enhance lipophilicity but may reduce metabolic stability.

Research Findings and Implications

While pharmacological data for the target compound is unavailable in the provided evidence, insights from structural analogs suggest:

  • Synthetic Accessibility : The use of crystallographic tools like SHELX enables precise structural confirmation, as demonstrated for related compounds (e.g., single-crystal X-ray analysis in ).
  • Structure-Activity Relationship (SAR) : Substituent variations at the benzoyl and phenyl positions critically modulate bioactivity. For instance:
    • Chloro and nitro groups may enhance target binding via halogen or dipole interactions .
    • Methyl and methoxy groups balance lipophilicity and metabolic stability .

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